N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a compound with complex molecular architecture, encompassing a variety of functional groups. Its unique structure makes it an interesting subject of study in multiple scientific disciplines, ranging from organic chemistry to pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available reagents such as 3-methyl-1,3-benzoxazole and thiophene-3-carbaldehyde.
Intermediate Formation: : Key intermediates are formed through nucleophilic substitution reactions and oxidation-reduction sequences.
Final Coupling: : The final product is obtained by coupling the intermediate with 2-(2-hydroxyethoxy)ethylamine under controlled conditions, typically in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
On an industrial scale, the synthesis would follow a similar route, but with optimizations for efficiency, yield, and cost-effectiveness. Automated reactors and continuous flow processes can be employed to maintain the required reaction conditions consistently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The oxo group on the benzoxazole ring can be reduced to a hydroxyl group.
Substitution: : Electrophilic substitution can occur on the thiophene ring, while nucleophilic substitution can happen at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically used.
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common choices.
Substitution Reagents: : Various halogenating agents and nucleophiles depending on the desired substitution.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to hydroxy-derivatives.
Substitution: : Various substituted benzoxazole or thiophene derivatives.
Scientific Research Applications
Chemistry
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is used as a precursor in the synthesis of more complex organic molecules.
Biology
In biology, it can serve as a probe for studying enzyme-substrate interactions due to its multiple functional groups.
Medicine
Medically, it shows promise in the development of novel therapeutic agents, particularly in targeting enzymes involved in specific diseases.
Industry
Industrial applications might include its use as an intermediate in the production of polymers or specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific enzymes. The thiophene and benzoxazole moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Uniqueness
What sets N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide apart is the presence of the thiophene ring, which adds a different dimension to its chemical reactivity and biological interactions, making it a valuable compound for diverse scientific research.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S2/c1-18-13-8-12(2-3-14(13)24-16(18)20)26(21,22)17-9-15(23-6-5-19)11-4-7-25-10-11/h2-4,7-8,10,15,17,19H,5-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMCRLIJZFATTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)OCCO)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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